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The global effort to combat HIV has been significantly bolstered by the availability of affordable

antiretroviral therapy (ART). In developing countries, fixed-dose combinations have been

instrumental in simplifying treatment regimens and improving adherence. Among these, Gpo-
vir, a generic antiretroviral produced by the Thai Government Pharmaceutical Organization

(GPO), has played a crucial role. This guide provides a comparative cost-effectiveness analysis

of two formulations of Gpo-vir against relevant alternatives, supported by experimental data

and detailed methodologies, to inform research, drug development, and public health policy.

Executive Summary
This analysis reviews the cost-effectiveness of two primary Gpo-vir formulations:

Gpo-vir (d4T/3TC/NVP): A fixed-dose combination of stavudine (d4T), lamivudine (3TC),

and nevirapine (NVP).

Gpo-vir T (TDF/FTC/EFV): A fixed-dose combination of tenofovir disoproxil fumarate (TDF),

emtricitabine (FTC), and efavirenz (EFV).

A key study conducted in South Africa provides a robust framework for comparing the

economic and health outcomes of these and other first-line ART regimens. The findings

indicate that while the stavudine-based regimen was a cost-effective option, newer regimens

containing tenofovir and efavirenz, akin to Gpo-vir T, offer superior long-term health outcomes
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and favorable cost-effectiveness profiles. Clinical studies in Thailand further provide essential

efficacy and safety data for the stavudine-based Gpo-vir.

Comparative Cost-Effectiveness of First-Line ART
Regimens
The following table summarizes the findings of a cost-effectiveness analysis of five initial ART

regimens in South Africa. The analysis utilized a mathematical simulation model of HIV disease

and treatment to project life expectancy, quality-adjusted life expectancy (QALY), lifetime costs,

and incremental cost-effectiveness ratios (ICERs).

First-Line Regimen
Quality-Adjusted
Life Expectancy
(Months)

Lifetime Costs
(USD)

Incremental Cost-
Effectiveness Ratio
(USD per QALY
gained)

Stavudine/lamivudine/

nevirapine
123.7

More costly than

ZDV/3TC/NVP

Dominated by

ZDV/3TC/NVP

Zidovudine/lamivudine

/nevirapine
Not specified

Less costly than

d4T/3TC/NVP
-

Tenofovir/lamivudine/n

evirapine
Not specified Not specified

$1,045 (compared

with ZDV/3TC/NVP)

Zidovudine/lamivudine

/efavirenz
Not specified

More costly than

TDF/3TC/NVP

Dominated by

TDF/3TC/NVP

Tenofovir/lamivudine/e

favirenz
135.2 Not specified

$5,949 (compared

with TDF/3TC/NVP)

Data sourced from a study in South Africa.[1] Note: "Dominated" indicates that a regimen is

both more costly and less effective than a comparator.

Clinical Efficacy and Safety of Gpo-vir
(stavudine/lamivudine/nevirapine) in Thailand
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Clinical studies conducted in Thailand provide valuable insights into the real-world

effectiveness and adverse effects of the stavudine-based Gpo-vir.

Parameter Results

Immunological Response

Median CD4 cell count increased from 23 cells/

µL at baseline to 199 cells/µL at 12 months and

334 cells/µL at 24 months.

Virological Response
78% of patients achieved undetectable HIV-

RNA at 24 weeks.

Clinical Outcomes
Significant decrease in the occurrence of new

opportunistic infections.

Adverse Effects

Hypercholesterolemia (43.2%), lipodystrophy

(35.5%), hypertriglyceridemia (25%), peripheral

neuropathy (11.9%).

Data from studies conducted in Thailand.

Experimental Protocols
Cost-Effectiveness Analysis Methodology (South African
Study)
The comparative cost-effectiveness analysis of first-line ART regimens in South Africa utilized a

mathematical simulation model of HIV disease progression and treatment.[1]

Model Type: A state-transition Markov model.

Population: Simulated cohort of HIV-infected individuals in South Africa.

Interventions: Five initial ART regimens:

Tenofovir + lamivudine + efavirenz

Tenofovir + lamivudine + nevirapine
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Zidovudine + lamivudine + efavirenz

Zidovudine + lamivudine + nevirapine

Stavudine + lamivudine + nevirapine

Data Sources: Demographic and clinical data from South Africa, including rates of virologic

suppression and toxicities for each regimen.

Outcome Measures:

Life expectancy

Quality-adjusted life expectancy (QALYs)

Lifetime costs

Incremental cost-effectiveness ratio (ICER)

Analysis Perspective: Healthcare provider perspective.

Clinical Efficacy and Safety Study Methodology (Thai
Studies)
The studies evaluating the effectiveness of Gpo-vir (stavudine, lamivudine, and nevirapine) in

Thailand were ambispective studies.

Study Design: A combination of retrospective and prospective data collection.

Population: Adult, ART-naïve HIV-infected patients in Thailand.

Intervention: Initiation of a fixed-dose combination of stavudine, lamivudine, and nevirapine

(Gpo-vir).

Data Collection:

Baseline demographic and clinical data (CD4 count, HIV-RNA).
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Follow-up assessments of CD4 count, HIV-RNA levels, body weight, and occurrence of

opportunistic infections and adverse effects at regular intervals.

Primary Endpoints:

Change in CD4 cell count from baseline.

Proportion of patients with undetectable HIV-RNA.

Incidence of adverse drug reactions.

Mechanism of Action: Signaling Pathways
The constituent drugs of Gpo-vir and Gpo-vir T belong to two main classes of reverse

transcriptase inhibitors: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Nucleoside/Nucleotide Reverse Transcriptase Inhibitor
(NRTI) Signaling Pathway
NRTIs, such as stavudine, lamivudine, tenofovir, and emtricitabine, are analogs of natural

deoxynucleotides. They act as competitive inhibitors of the HIV reverse transcriptase enzyme.
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Caption: NRTI Mechanism of Action.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Signaling Pathway
NNRTIs, including nevirapine and efavirenz, bind to an allosteric site on the reverse

transcriptase enzyme, causing a conformational change that inactivates it.
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Caption: NNRTI Mechanism of Action.

Conclusion
The available evidence suggests that while the older stavudine-based Gpo-vir formulation was

an important tool in expanding ART access, newer regimens containing tenofovir and efavirenz,

such as Gpo-vir T, offer improved long-term health outcomes and are a cost-effective choice

for first-line HIV treatment in developing countries. The higher initial cost of tenofovir-based

regimens is offset by better tolerability, leading to fewer treatment switches and associated

costs. For researchers and drug development professionals, these findings highlight the

importance of considering long-term patient outcomes and healthcare system costs in the

development and evaluation of new antiretroviral therapies for resource-limited settings.

Continued research and economic modeling are crucial to optimize treatment strategies and

ensure the sustainable and equitable provision of HIV care globally.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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